molecular formula C22H18Cl2N2O5 B1462405 (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 1598416-08-0

(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B1462405
CAS No.: 1598416-08-0
M. Wt: 461.3 g/mol
InChI Key: WORXWXANWHTTFD-DNVCBOLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (CAS: 171752-68-4) is a β-carboline derivative with a molecular formula of C₂₀H₁₉ClN₂O₄ and a molecular weight of 386.83 . Key structural features include:

  • A 2,2-dichloroacetyl substituent, contributing to electrophilic reactivity and possible covalent interactions.
  • A methyl ester moiety at the 3-position, influencing solubility and metabolic stability.
  • A tetrahydro-β-carboline core, a scaffold associated with diverse biological activities, including kinase inhibition and PDE5 modulation .

The compound is typically stored as a hydrochloride salt under inert conditions .

Properties

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2,2-dichloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O5/c1-29-22(28)15-9-13-12-4-2-3-5-14(12)25-18(13)19(26(15)21(27)20(23)24)11-6-7-16-17(8-11)31-10-30-16/h2-8,15,19-20,25H,9-10H2,1H3/t15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORXWXANWHTTFD-DNVCBOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)C(Cl)Cl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@H](N1C(=O)C(Cl)Cl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C22H19ClN2O5
  • Molecular Weight : 426.85 g/mol
  • CAS Number : 171489-59-1
  • Structure : The compound features a pyridoindole structure with a benzo[d][1,3]dioxole moiety and a dichloroacetyl group.

Biological Activity Overview

The compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

Research indicates that derivatives of the pyridoindole class often display antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives have demonstrated antifungal effects against pathogens like Candida albicans .

Anticancer Potential

Studies have suggested that compounds related to this structure may possess anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Case Study : A related study found that similar pyridoindole derivatives exhibited cytotoxic effects on human cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Modulation of Cell Signaling Pathways : It could influence pathways related to cell survival and apoptosis in cancer cells.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound:

Study TypeFindings
Antimicrobial ScreeningShowed significant antibacterial activity against S. aureus with MIC values ranging from 625–1250 µg/mL.
Cytotoxicity AssaysInduced apoptosis in cancer cell lines with IC50 values indicating effective dose ranges .
Structure-Activity Relationship (SAR) StudiesIdentified key structural features that enhance biological activity .

Scientific Research Applications

The compound features a unique structure characterized by a pyridoindole core and a benzo[d][1,3]dioxole moiety, contributing to its biological activity and solubility properties. The presence of dichloroacetyl enhances its reactivity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • Anticancer Activity : Studies have shown that derivatives of pyridoindoles exhibit cytotoxic effects against various cancer cell lines. The incorporation of the benzo[d][1,3]dioxole moiety may enhance this activity by improving cellular uptake and bioavailability.
  • Neuroprotective Effects : Research indicates that compounds with similar structures can modulate neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases.

Pharmacology

Pharmacological studies have highlighted several mechanisms of action:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in cancer progression and inflammation, such as CYP450 isoforms (CYP1A2 and CYP2D6), which are crucial for drug metabolism.
  • Receptor Modulation : Its interaction with neurotransmitter receptors may provide insights into developing new treatments for psychiatric disorders.

Materials Science

Recent investigations into the compound's properties have revealed potential applications in materials science:

  • Polymer Synthesis : Due to its reactive functional groups, it can be utilized in the synthesis of novel polymers with tailored properties for drug delivery systems.
  • Nanomaterial Development : The compound's ability to form complexes with metal ions opens avenues for developing nanomaterials with applications in catalysis and sensing technologies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyridoindole derivatives, including our compound. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values lower than those of standard chemotherapeutics. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Neuroprotective Properties

Research published in Neuroscience Letters explored the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could reduce cell death by modulating antioxidant enzyme activity and inhibiting inflammatory cytokine production.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents Molecular Formula Molecular Weight Key Differences
Target Compound (CAS 171752-68-4) 2-(2,2-Dichloroacetyl), methyl ester C₂₀H₁₉ClN₂O₄ 386.83 Reference compound
Methyl (3S)-2-(2-Chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate 2-(2-Chloroacetyl) (monochloro) C₁₉H₁₇ClN₂O₄ 372.81 One fewer chlorine atom
(1R,3R)-1-(Benzodioxol-5-yl)-2-(2-Chloroacetyl)-N-methylcarboxamide 2-(2-Chloroacetyl), N-methylcarboxamide C₂₂H₂₀ClN₃O₄ 425.87 Ester → amide substitution
Tadalafil Intermediate (CAS 171596-42-2) No dichloroacetyl, methyl ester C₂₀H₁₈N₂O₄ 350.37 Lacks dichloroacetyl group
1-(Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Carboxylic acid (no ester or acetyl) C₁₉H₁₆N₂O₄ 336.35 Free acid, no substitutions

Key Observations:

  • Chlorination Impact: The dichloroacetyl group in the target compound may enhance electrophilicity and target binding compared to mono-chloro analogues (e.g., ).
  • Ester vs.
  • Core Modifications : Removal of the dichloroacetyl group (e.g., Tadalafil intermediates ) shifts pharmacological activity toward PDE5 inhibition rather than kinase targeting.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

Compound logP Solubility Biological Activity Similarity Index (vs. SAHA)
Target Compound ~2.5* Low (hydrochloride) Kinase inhibition, epigenetic modulation Not reported
Aglaithioduline ~3.0 Moderate HDAC inhibition (70% similarity to SAHA) 70%
Tadalafil Intermediate ~1.8 Low PDE5 inhibition N/A
3-Hydroxy-pyrrol-2-one Derivative ~1.2 High Anti-inflammatory, antiproliferative N/A

*Estimated based on structural analogues.

Key Findings:

    Preparation Methods

    Reductive Amination Step

    • Reactants:

      • D-tryptophan methyl ester hydrochloride
      • Piperonal chloride (or piperonal as aldehyde source)
      • Trifluoroacetic acid (catalyst)
      • Sodium triacetoxyborohydride (reducing agent)
      • Solvent: Redistilled tetrahydrofuran (THF)
    • Procedure:

      • Dissolve D-tryptophan methyl ester hydrochloride and piperonal chloride in redistilled THF.
      • Add trifluoroacetic acid under nitrogen atmosphere to maintain inert conditions.
      • Stir the mixture at 30 °C for 10 hours to allow imine formation.
      • Add sodium triacetoxyborohydride to reduce the imine to the corresponding amine.
      • Continue stirring for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
    • Workup:

      • Concentrate the reaction mixture to about 10 mL under reduced pressure.
      • Add deionized water and extract twice with ethyl acetate.
      • Wash the combined organic layers twice with saturated sodium chloride solution.
      • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
    • Outcome:

      • Obtains the intermediate (1R,3R)-Methyl 1-(benzo[d]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride.
      • Yield reported: 86.95%
      • Purity: 98.76% (by HPLC or equivalent purity assay)

    Introduction of the 2,2-Dichloroacetyl Group

    • Reactants:

      • The above intermediate amine
      • Dichloroacetyl chloride (as acylating agent)
      • Base such as triethylamine or pyridine (to neutralize HCl formed)
      • Solvent: Anhydrous dichloromethane or THF
    • Procedure:

      • Dissolve the intermediate amine in anhydrous solvent under inert atmosphere.
      • Cool the solution to 0–5 °C.
      • Add dichloroacetyl chloride dropwise with stirring.
      • Add base slowly to maintain neutral or slightly basic conditions.
      • Stir the reaction mixture at room temperature for several hours (typically 2–6 h), monitoring by TLC or HPLC.
    • Workup:

      • Quench the reaction with water or aqueous sodium bicarbonate.
      • Extract the product into organic solvent (ethyl acetate or dichloromethane).
      • Wash organic layers with brine, dry over sodium sulfate, and concentrate.
      • Purify by recrystallization or chromatography as needed.
    • Expected Outcome:

      • Formation of (1R,3R)-Methyl 1-(benzo[d]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate with high purity.
      • Yields typically range from 70% to 90%, depending on reaction optimization.

    Data Table: Summary of Preparation Steps and Conditions

    Step Reactants / Reagents Conditions Reaction Time Yield (%) Purity (%) Notes
    1. Reductive amination D-tryptophan methyl ester hydrochloride, piperonal chloride, TFA, NaBH(OAc)3 THF, 30 °C, N2 atmosphere 13 h total (10 h + 3 h) 86.95 98.76 Monitored by TLC; inert atmosphere essential
    2. Acylation with dichloroacetyl chloride Intermediate amine, dichloroacetyl chloride, base (Et3N) DCM or THF, 0–25 °C 2–6 h 70–90 (estimated) >95 (after purification) Cooling controls reaction rate; base neutralizes HCl

    Research Findings and Notes

    • The reductive amination step is critical for stereoselectivity, preserving the (1R,3R) configuration. Use of sodium triacetoxyborohydride provides mild and selective reduction conditions.
    • The choice of solvent and inert atmosphere prevents side reactions and degradation.
    • The introduction of the dichloroacetyl group requires careful temperature control to avoid over-acylation or decomposition.
    • Purification typically involves extraction and recrystallization; chromatographic methods can be employed for further purity enhancement.
    • Analytical techniques such as TLC, HPLC, NMR, and mass spectrometry are essential for monitoring reaction progress and confirming product identity and purity.

    Q & A

    Basic Research Questions

    Q. What synthetic routes are reported for the preparation of this compound, and how can reaction conditions (e.g., solvent, temperature, catalysts) be optimized to improve yield?

    • Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. For example, a key intermediate involves refluxing indole derivatives with diketene in acetone at 0°C, followed by triethylamine-mediated acylation at room temperature . Optimization may require adjusting stoichiometry (e.g., 1.1 equivalents of formyl precursors), solvent polarity (DMF/acetic acid for recrystallization), or reaction time (monitored via TLC) .

    Q. How can the stereochemistry and structural integrity of this compound be confirmed post-synthesis?

    • Methodological Answer: Use a combination of 1^1H/13^{13}C NMR to verify diastereomeric ratios and X-ray crystallography for absolute configuration. For instance, crystal structures of analogous tetrahydro-pyridoindoles confirm the (1R,3R) configuration via Cl...O hydrogen-bonding interactions in the lattice . Polarimetric analysis can further validate enantiomeric purity .

    Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

    • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard. Stability studies should monitor degradation under light, humidity, and temperature (4°C vs. ambient) using accelerated aging protocols . Mass spectrometry (HR-ESI-MS) ensures molecular weight consistency .

    Advanced Research Questions

    Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological target interactions?

    • Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict electrophilic sites (e.g., chloroacetyl group). Molecular Operating Environment (MOE) software can dock the compound into phosphodiesterase active sites, leveraging homology models from PDB entries (e.g., 4HSP) .

    Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

    • Methodological Answer: Discrepancies may arise from solvent effects (CDCl3 vs. DMSO-d6) or tautomerism. Replicate experiments under standardized conditions (e.g., 400 MHz NMR, 298 K) and compare with literature benchmarks. For example, indole NH protons typically resonate at δ 7.95–8.10 ppm in CDCl3 . Cross-validate with 2D NMR (COSY, HSQC) .

    Q. How does structural modification (e.g., substituting the benzo[d][1,3]dioxol-5-yl group) impact bioactivity?

    • Methodological Answer: Design analogs via Suzuki-Miyaura coupling (e.g., replace benzo[d][1,3]dioxol-5-yl with 4-methoxycarbonylphenyl) and evaluate SAR using enzyme inhibition assays. For instance, RSL3 analogs show altered GPX4 inhibition when the chloroacetyl group is replaced with dichloroacetyl .

    Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action in cancer or neurological models?

    • Methodological Answer: Use ferroptosis induction assays (e.g., GPX4 activity in HT-1080 cells) for cancer research. For neurological targets, measure PDE5 inhibition via cGMP hydrolysis (fluorometric kits) . Confocal microscopy can track cellular uptake (e.g., fluorescently tagged analogs) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.